molecular formula C10H10N4O B2634299 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one CAS No. 2320421-57-4

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one

Cat. No.: B2634299
CAS No.: 2320421-57-4
M. Wt: 202.217
InChI Key: GCGINGISSHLADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a methyl group at the 1-position and a pyridin-4-ylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted hydrazines and diketones.

    Substitution Reactions: The introduction of the pyridin-4-ylamino group can be achieved through nucleophilic substitution reactions. This often involves the reaction of the pyrazinone core with a pyridine derivative under suitable conditions.

    Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazinone core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool in chemical biology to probe biological pathways and processes.

    Industrial Applications: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one can be compared with other similar compounds, such as:

    1-methyl-3-(pyridin-3-ylamino)pyrazin-2(1H)-one: Similar structure but with the pyridine ring attached at the 3-position.

    1-methyl-3-(pyridin-2-ylamino)pyrazin-2(1H)-one: Similar structure but with the pyridine ring attached at the 2-position.

    1-methyl-3-(quinolin-4-ylamino)pyrazin-2(1H)-one: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one, identified by its CAS number 2320421-57-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazinone core with a methyl group at the 1-position and a pyridin-4-ylamino group at the 3-position. Its molecular formula is C10H10N4OC_{10}H_{10}N_{4}O with a molecular weight of 202.21 g/mol .

PropertyValue
CAS Number2320421-57-4
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazinone Core : Cyclization of substituted hydrazines and diketones under acidic or basic conditions.
  • Substitution Reactions : Introduction of the pyridin-4-ylamino group via nucleophilic substitution.
  • Methylation : Methylation at the 1-position using agents such as methyl iodide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The binding affinity and modulation of these targets can lead to therapeutic effects in different disease contexts .

Therapeutic Applications

Research indicates several potential therapeutic applications:

  • Antineoplastic Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anti-cancer properties through inhibition of tumor growth and metastasis.
  • Neurological Disorders : The compound's structural similarities to known neuroactive drugs suggest potential use in treating conditions like Parkinson's disease and schizophrenia by modulating glutamate receptors .

Case Studies and Research Findings

Recent studies have highlighted the compound's role as a lead candidate in drug development:

  • Study on Neuroprotective Effects : A study investigated the effects of similar pyrazine derivatives on neuroprotection in models of Parkinson’s disease, showing promising results in reducing motor deficits and neuroinflammation .
  • Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific kinases involved in cell proliferation, indicating potential use in targeted cancer therapies .

Comparison with Similar Compounds

The compound can be compared with other derivatives that share structural similarities but differ in their biological activity:

Compound NameStructural FeaturesBiological Activity
1-methyl-3-(pyridin-3-ylamino)pyrazin-2(1H)-onePyridine at 3-positionPotential anti-cancer activity
1-methyl-3-(quinolin-4-ylamino)pyrazin-2(1H)-oneQuinoline instead of pyridineNeuroactive properties

Properties

IUPAC Name

1-methyl-3-(pyridin-4-ylamino)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-7-6-12-9(10(14)15)13-8-2-4-11-5-3-8/h2-7H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGINGISSHLADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.